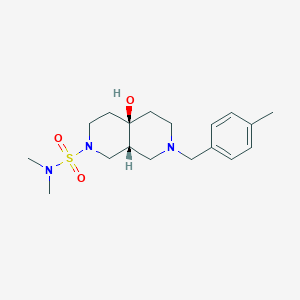

![molecular formula C21H20N2O2 B5690807 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5690807.png)

1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide, also known as PEPA, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential as a research tool. PEPA is a positive allosteric modulator of the AMPA receptor, a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation. In

Mecanismo De Acción

1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide acts as a positive allosteric modulator of the AMPA receptor by binding to a specific site on the receptor that is distinct from the glutamate binding site. This results in an increase in the activity of the receptor, leading to enhanced synaptic transmission and plasticity. 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide has been shown to selectively enhance the activity of AMPA receptors that contain the GluA2 subunit, which is important for the regulation of calcium influx and the prevention of excitotoxicity.

Biochemical and Physiological Effects

1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide enhances the amplitude and frequency of miniature excitatory postsynaptic currents (mEPSCs) in hippocampal neurons, indicating an increase in the activity of AMPA receptors. In vivo studies have shown that 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide enhances long-term potentiation (LTP) in the hippocampus, a cellular mechanism that is important for learning and memory. 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide as a research tool is its selectivity for GluA2-containing AMPA receptors. This allows researchers to selectively enhance the activity of a specific subtype of AMPA receptor, which can provide insights into the role of these receptors in synaptic plasticity and memory formation. However, one limitation of using 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Direcciones Futuras

There are a number of future directions for research on 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide. One area of interest is the development of more potent and selective positive allosteric modulators of AMPA receptors. This could lead to the development of novel therapeutics for neurological disorders that are associated with a dysfunction of AMPA receptors. Another area of interest is the study of the long-term effects of 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide on synaptic plasticity and memory formation. This could provide insights into the mechanisms underlying these processes and could lead to the development of new treatments for memory disorders. Finally, the use of 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide in combination with other drugs could provide a more comprehensive understanding of the role of AMPA receptors in neurological disorders.

Métodos De Síntesis

1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 3-iodoaniline with ethynylmagnesium bromide to form 3-(phenylethynyl)aniline. This intermediate is then reacted with 4-piperidone to form 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide. The final product can be purified using column chromatography and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide has been widely used as a research tool in the field of neuroscience due to its ability to selectively enhance the activity of AMPA receptors. This has led to a better understanding of the role of AMPA receptors in synaptic plasticity and memory formation. 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide has also been used to study the mechanisms underlying various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

Propiedades

IUPAC Name |

1-[3-(2-phenylethynyl)benzoyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c22-20(24)18-11-13-23(14-12-18)21(25)19-8-4-7-17(15-19)10-9-16-5-2-1-3-6-16/h1-8,15,18H,11-14H2,(H2,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADGEKLDZMXLKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC=CC(=C2)C#CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(2-Phenylethynyl)benzoyl]piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(4-methoxyphenoxy)methyl]benzoate](/img/structure/B5690734.png)

![{3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5690742.png)

![(3aR*,9bR*)-2-[(dimethylamino)sulfonyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5690750.png)

![3-fluoro-N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5690754.png)

![methyl 5-{[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B5690775.png)

![3-{5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5690780.png)

![4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5690784.png)

![ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5690792.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine](/img/structure/B5690815.png)

![1-[(6-chloro-3-pyridinyl)methyl]-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B5690821.png)

![(3aR*,6aR*)-2-cyclopentyl-5-(2,4-difluorobenzyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5690828.png)

![(4aR*,7aS*)-1-ethyl-4-[(4-methyl-2-pyridin-3-ylpyrimidin-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5690838.png)